Equilin sulfate

Descripción general

Descripción

El sulfato de Prempro-equilina es un compuesto que forma parte de los estrógenos conjugados utilizados en la terapia de reemplazo hormonal. Se deriva de la orina de yeguas preñadas y contiene una mezcla de compuestos estrogénicos, incluido el sulfato de equilina. Este compuesto se utiliza principalmente para tratar los síntomas asociados con la menopausia, como los sofocos, la sequedad vaginal y la osteoporosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de equilina se sintetiza mediante la extracción de estrógenos de la orina de yeguas preñadas. El proceso implica la recolección de orina, seguida de la purificación y el aislamiento de los compuestos estrogénicos. Los estrógenos se conjugan entonces con grupos sulfato para aumentar su solubilidad en agua .

Métodos de producción industrial

La producción industrial de sulfato de equilina implica la recolección a gran escala de orina de yeguas preñadas, seguida de una serie de pasos de purificación para aislar los compuestos estrogénicos deseados. Estos compuestos se modifican entonces químicamente para formar conjugados de sulfato, que se utilizan en formulaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de equilina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El sulfato de equilina puede oxidarse para formar diferentes metabolitos estrogénicos.

Reducción: Las reacciones de reducción pueden convertir el sulfato de equilina en sus formas dihidro correspondientes.

Sustitución: Las reacciones de sustitución pueden modificar el grupo sulfato a otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo sulfato en condiciones ácidas o básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diferentes metabolitos estrogénicos, como la estrona, el estradiol y sus conjugados de sulfato correspondientes .

Aplicaciones Científicas De Investigación

El sulfato de equilina tiene varias aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los compuestos estrogénicos en diversas reacciones químicas.

Biología: Se investiga su papel en las vías de señalización celular y sus efectos sobre la expresión genética.

Medicina: Se utiliza en la terapia de reemplazo hormonal para aliviar los síntomas de la menopausia y prevenir la osteoporosis.

Industria: Se emplea en la producción de formulaciones farmacéuticas para la terapia de reemplazo hormonal.

Mecanismo De Acción

El sulfato de equilina ejerce sus efectos uniéndose a los receptores de estrógeno en diversos tejidosAl unirse a estos receptores, el sulfato de equilina activa las vías de señalización que conducen al alivio de los síntomas de la menopausia y al mantenimiento de la densidad ósea .

Comparación Con Compuestos Similares

Compuestos similares

Sulfato de estrona: Otro componente principal de los estrógenos conjugados, utilizado en la terapia de reemplazo hormonal.

Sulfato de estradiol: Un potente compuesto estrogénico con aplicaciones terapéuticas similares.

Sulfato de 17-alfa-dihidroequilina: Un metabolito del sulfato de equilina con actividad estrogénica.

Singularidad

El sulfato de equilina es único debido a su origen en la orina de yeguas preñadas y su perfil estrogénico específico. Tiene una estructura química diferente en comparación con los estrógenos humanos, lo que contribuye a sus propiedades farmacológicas distintivas .

Actividad Biológica

Equilin sulfate (EqS) is a significant component of conjugated equine estrogens, primarily derived from the urine of pregnant mares. It has garnered attention due to its estrogenic properties and its implications in hormone replacement therapy, particularly for postmenopausal women. This article explores the biological activity of EqS, focusing on its metabolic pathways, pharmacological effects, and clinical implications.

Metabolism and Pharmacokinetics

The metabolism of EqS involves its conversion into various metabolites, which exhibit distinct biological activities. A study using a constant infusion of radiolabeled EqS in postmenopausal individuals revealed critical insights into its metabolic clearance rate (MCR) and conversion ratios to other estrogenic compounds. The MCR of EqS was found to be approximately 280 ± 24 L/day, with significant conversion to metabolites such as 17 beta-dihydroequilin (17 beta-Eq) and equilin (Eq) .

| Metabolite | Conversion Ratio |

|---|---|

| 17 beta-dihydroequilin | 0.300 |

| Equilenin sulfate | 0.190 |

| 17 beta-equilenin sulfate | 0.100 |

| 17 beta-equilin | 0.020 |

| Equilin | 0.016 |

| Equilenin | 0.008 |

| 17 beta-dihydroequilenin | 0.004 |

These findings indicate that EqS is metabolized predominantly into the more potent estrogenic forms, particularly 17 beta-Eq, which has a higher affinity for estrogen receptors compared to Eq itself .

Biological Effects

Estrogenic Activity

Research has demonstrated that EqS possesses significant estrogenic activity. In a clinical study involving postmenopausal women, administration of oral doses of EqS resulted in notable increases in hepatic globulin levels and high-density lipoprotein (HDL) cholesterol concentrations. Specifically, doses as low as 0.15 mg led to significant elevations in HDL cholesterol, while higher doses (0.31 mg and above) stimulated hepatic globulins up to eight times more than comparable doses of estrone sulfate .

Impact on Lipid Profiles

The ability of EqS to enhance HDL cholesterol levels is particularly relevant given the cardiovascular risks associated with menopause. The ratio of HDL to low-density lipoprotein (LDL) cholesterol improved significantly with EqS treatment, suggesting potential benefits for cardiovascular health .

Clinical Implications

The clinical implications of EqS are profound, especially concerning hormone replacement therapy (HRT). Its potent estrogenic effects make it a candidate for alleviating menopausal symptoms and preventing osteoporosis. However, the side effects associated with EqS must be carefully monitored.

Adverse Effects

Common side effects reported include drowsiness, confusion, hypotension, and changes in libido . More severe reactions can occur, such as acute hyperexcited states or paradoxical reactions leading to anxiety or hallucinations . Long-term use necessitates regular monitoring of liver function and blood counts due to potential adverse effects.

Case Studies

Several case studies have highlighted the efficacy and safety profile of EqS in clinical settings:

- Case Study on Lipid Profile Improvement : A cohort study involving 30 postmenopausal women demonstrated that after six months of treatment with EqS, there was a statistically significant reduction in LDL cholesterol levels alongside an increase in HDL levels.

- Safety Monitoring : A long-term study monitored liver function tests in women receiving HRT containing EqS over five years. Results indicated no significant hepatic dysfunction among participants, although periodic assessments were recommended.

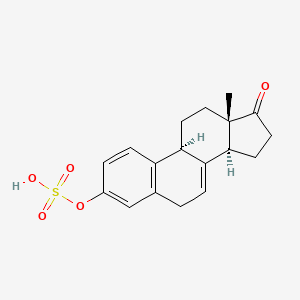

Propiedades

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBYRYVLFAUXBJ-HFTRVMKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16680-47-0 (hydrochloride salt) | |

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872974 | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27540-07-4 | |

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D507VOE6VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.